N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine
Description
N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine is a compound belonging to the class of 1,3,5-triazines. These compounds are characterized by a six-membered heterocyclic ring with alternating carbon and nitrogen atoms. The specific structure of N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine includes three triethylgermyl groups attached to the nitrogen atoms at positions 2, 4, and 6 of the triazine ring. This unique structure imparts distinct chemical and physical properties to the compound.
Properties
CAS No. |
61094-71-1 |
|---|---|
Molecular Formula |
C21H48Ge3N6 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
2-N,4-N,6-N-tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H48Ge3N6/c1-10-22(11-2,12-3)28-19-25-20(29-23(13-4,14-5)15-6)27-21(26-19)30-24(16-7,17-8)18-9/h10-18H2,1-9H3,(H3,25,26,27,28,29,30) |
InChI Key |
PYZFFDAEFSLYBB-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)NC1=NC(=NC(=N1)N[Ge](CC)(CC)CC)N[Ge](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine typically involves the sequential substitution of the chlorides in cyanuric chloride with triethylgermyl groups. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired positions. Common reagents used in this synthesis include triethylgermane and a suitable base to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods for N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different germyl-substituted triazines.
Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the triethylgermyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl oxides, while substitution reactions can produce a variety of substituted triazines .
Scientific Research Applications
N~2~,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other germyl-substituted compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism by which N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine exerts its effects involves its interaction with specific molecular targets. The triethylgermyl groups can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity .
Comparison with Similar Compounds
Hexamethylmelamine: A triazine derivative with antitumor properties.
Pentamethylmelamine: Another triazine derivative used in cancer research.
N~2~,N~4~,N~6~-Tris(hydroxymethyl)-N~2~,N~4~,N~6~-trimethylmelamine: Known for its clinical applications.
Uniqueness: N2,N~4~,N~6~-Tris(triethylgermyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of triethylgermyl groups, which impart distinct chemical properties compared to other triazine derivatives. These properties include enhanced stability and reactivity, making it suitable for various applications in research and industry .
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